molecular formula C17H19NO B186052 N-(3-ethylphenyl)-3,4-dimethylbenzamide CAS No. 353786-86-4

N-(3-ethylphenyl)-3,4-dimethylbenzamide

Cat. No. B186052
CAS RN: 353786-86-4
M. Wt: 253.34 g/mol
InChI Key: UQYBYTLAWLVOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-3,4-dimethylbenzamide, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of substituted phenethylamines. It is a synthetic compound that is structurally similar to methylphenidate, a widely used medication for treating attention-deficit/hyperactivity disorder (ADHD). Ethylphenidate has gained attention in recent years due to its potential as a research chemical, particularly in the field of neuroscience.

Mechanism of Action

Ethylphenidate acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can improve cognitive function and increase alertness. However, the exact mechanism of action of Ethylphenidate is not fully understood and requires further research.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs. In addition, Ethylphenidate can cause changes in brain activity, leading to altered perception and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using Ethylphenidate in lab experiments is its similarity to methylphenidate, which allows for comparisons to be made between the two drugs. Additionally, Ethylphenidate has a shorter half-life than methylphenidate, which can be beneficial for certain research studies. However, Ethylphenidate has not been extensively studied in humans, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on Ethylphenidate. One area of interest is its potential as a treatment for N-(3-ethylphenyl)-3,4-dimethylbenzamide and other cognitive disorders. Additionally, further studies are needed to fully understand the mechanism of action of Ethylphenidate and its effects on the brain. Finally, research is needed to determine the long-term effects of Ethylphenidate use and its potential for addiction and abuse.
In conclusion, Ethylphenidate is a synthetic compound that has gained attention in recent years due to its potential as a research chemical. Its similarity to methylphenidate and its effects on the central nervous system make it a valuable tool for studying cognitive function and behavior. However, further research is needed to fully understand its mechanism of action and potential for long-term use.

Synthesis Methods

The synthesis of Ethylphenidate involves the reaction of 3-ethylphenyl magnesium bromide with 3,4-dimethylbenzoyl chloride. The resulting compound is then purified through recrystallization. This synthesis method has been extensively studied and optimized to produce high yields of pure Ethylphenidate.

Scientific Research Applications

Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of methylphenidate, which is why Ethylphenidate has been used as a substitute for this medication in research studies.

properties

CAS RN

353786-86-4

Product Name

N-(3-ethylphenyl)-3,4-dimethylbenzamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(3-ethylphenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-6-5-7-16(11-14)18-17(19)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

UQYBYTLAWLVOJX-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.